molecular formula C14H10Cl4N2O B14797106 (4-Chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate

(4-Chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate

Katalognummer: B14797106
Molekulargewicht: 364.0 g/mol
InChI-Schlüssel: DHQCBCMZOJCNPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a pyridinyl group, and a trichloroacetimidate moiety, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate typically involves the reaction of (4-chlorophenyl)(pyridin-2-yl)methanol with trichloroacetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, tetrahydrofuran

Major Products Formed

    Amides and Esters: Formed from substitution reactions

    N-oxides: Formed from oxidation reactions

    Phenyl Derivatives: Formed from reduction reactions

Wirkmechanismus

The mechanism of action of (4-Chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the trichloroacetimidate group in (4-Chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate imparts unique reactivity and properties to the compound, making it distinct from its analogs. This functional group allows for specific chemical transformations and interactions that are not possible with the other similar compounds .

Eigenschaften

Molekularformel

C14H10Cl4N2O

Molekulargewicht

364.0 g/mol

IUPAC-Name

[(4-chlorophenyl)-pyridin-2-ylmethyl] 2,2,2-trichloroethanimidate

InChI

InChI=1S/C14H10Cl4N2O/c15-10-6-4-9(5-7-10)12(11-3-1-2-8-20-11)21-13(19)14(16,17)18/h1-8,12,19H

InChI-Schlüssel

DHQCBCMZOJCNPU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)OC(=N)C(Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.